molecular formula C9H7ClF3NO2 B1408079 Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate CAS No. 1227603-60-2

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate

Cat. No.: B1408079
CAS No.: 1227603-60-2
M. Wt: 253.6 g/mol
InChI Key: AVOWOEIIHFJWIS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate is a chemical compound characterized by its molecular structure, which includes an ethyl group, a chlorine atom, a trifluoromethyl group, and an isonicotinate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available isonicotinic acid or its derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving chlorination and trifluoromethylation. One common method involves the chlorination of 2-(trifluoromethyl)isonicotinic acid followed by esterification with ethanol.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: A wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: This compound is structurally similar but differs in the position of the chlorine and trifluoromethyl groups.

  • Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate: Another structurally related compound with different functional groups.

Uniqueness: Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its trifluoromethyl group, in particular, imparts unique chemical properties that are valuable in various scientific and industrial contexts.

Properties

IUPAC Name

ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-14-7(6(5)10)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOWOEIIHFJWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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